molecular formula C27H33F3N4O3 B1150062 CWP232291

CWP232291

Cat. No.: B1150062
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232291 is a small-molecule prodrug and a potent, first-in-class inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers and leukemias . Upon administration, this compound is converted into its active form, CWP232204 . The active metabolite exerts its antitumor effects through a multi-faceted mechanism. It binds to Sam68 (Src-associated substrate in mitosis of 68 kDa), a protein upregulated in many cancers, triggering apoptosis through alternative splicing of the BCL-2 gene toward pro-apoptotic isoforms . Concurrently, it induces endoplasmic reticulum (ER) stress, leading to the activation of caspases (including caspase-3) and the upregulation of the pro-apoptotic protein CHOP . This results in selective cancer cell apoptosis and the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes, such as survivin, and downregulating key oncoproteins including androgen receptor (AR) and its splice variants . Preclinical studies have demonstrated the efficacy of this compound in blocking the growth of castration-resistant prostate cancer (CRPC) both in vitro and in vivo . It has also shown significant antitumor activity in models of ovarian cancer, including the suppression of cisplatin-resistant cell lines and patient-derived organoids . Furthermore, a phase 1 clinical trial has investigated this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), establishing a maximum tolerated dose and showing preliminary signs of efficacy . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

Synonyms

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origin of Product

United States

Scientific Research Applications

Introduction to CWP232291

This compound, also known as CWP291, is a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential applications in oncology, particularly in treating hematologic malignancies and solid tumors. The compound is converted in vivo to its active form, CWP232204, which induces apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and the degradation of β-catenin.

Hematologic Malignancies

This compound has shown promise in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). A Phase 1 clinical trial evaluated its safety and efficacy in patients with relapsed or refractory AML. Key findings from this study include:

  • Patient Cohort : 69 patients with hematologic malignancies participated.
  • Dosing Schedule : The compound was administered intravenously over a 7-day period every 21 days.
  • Maximum Tolerated Dose (MTD) : Established at 257 mg/m².
  • Efficacy Results : Among evaluable patients, there was one complete response and one partial response, with significant reductions in bone marrow blast percentages .

Solid Tumors

Recent studies have explored the efficacy of this compound against solid tumors, particularly ovarian cancer. In vitro and in vivo models demonstrated:

  • Inhibition of Tumor Growth : this compound significantly reduced growth in ovarian cancer cell lines and patient-derived organoids.
  • Resistance to Chemotherapy : The compound was effective against cisplatin-resistant ovarian cancer cells, indicating its potential as a combination therapy with existing chemotherapy regimens .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that CWP232204 exhibits linear pharmacokinetics with a terminal half-life of approximately 12 hours. The most common treatment-emergent adverse events reported were nausea (64%), vomiting (46%), and diarrhea (36%). Serious adverse events included pneumonia and hypophosphatemia, but no severe toxicities were observed in preclinical studies .

Summary Table of Clinical Trials

Trial PhaseIndicationEnrollmentMTD (mg/m²)Efficacy Results
Phase 1Acute Myeloid Leukemia692571 complete response, 1 partial response
Phase 1Ovarian CancerTBDTBDSignificant tumor growth inhibition
Phase 2Refractory Multiple MyelomaTBDTBDTBD

Comparison with Similar Compounds

Key Mechanisms of Action:

  • β-Catenin Degradation : Inhibits β-catenin/TCF-mediated transcription, downregulating survivin and MYC .
  • ER Stress Induction : Activates PERK and IRE1α pathways, upregulating proapoptotic CHOP and cleaved PARP .
  • Androgen Receptor (AR) Suppression : Reduces AR and AR splice variant expression in prostate cancer, synergizing with docetaxel in resistant CRPC .

Clinical Development:

CWP232291 has completed Phase I trials for acute myeloid leukemia (AML) and multiple myeloma (NCT02426723, NCT03055286) , with Phase IIa studies ongoing. Interim results report a favorable safety profile and tumor growth inhibition exceeding 50% in xenograft models .

Comparison with Similar Compounds

Below is a comparative analysis of this compound with structurally or functionally related Wnt/β-catenin inhibitors:

Compound Target Mechanism Clinical Stage Key Findings
This compound β-catenin/TCF complex Induces ER stress; degrades β-catenin; suppresses AR Phase IIa 73.7% tumor inhibition in CRPC xenografts; active in docetaxel-resistant cells .
CWP232228 β-catenin/TCF complex Prevents β-catenin-TCF binding Preclinical Inhibits breast/liver cancer stem cells; reduces metastasis in colon cancer .
ICG001 CBP/β-catenin interaction Blocks β-catenin-CBP binding Preclinical Synergizes with enzalutamide in CRPC; reduces Wnt target genes (e.g., cyclin D1) .
IC2 Cancer stem cells Derivative of CWP232228; inhibits liver CSCs Preclinical Reduces CD44+/CD133+ populations in hepatocellular carcinoma .
BC2059 β-catenin Degrades β-catenin via proteasomal pathways Preclinical Enhances apoptosis in multiple myeloma with proteasome inhibitors .

Critical Insights from Comparative Studies:

Efficacy in Resistant Cancers: this compound and ICG001 show activity in enzalutamide- and docetaxel-resistant CRPC, whereas docetaxel alone fails in these settings . BC2059 synergizes with proteasome inhibitors, while this compound monotherapy achieves 52–73% tumor inhibition in vivo .

Mechanistic Divergence :

  • This compound uniquely induces ER stress-driven apoptosis, unlike CWP232228 or ICG001, which focus on transcriptional inhibition .
  • ICG001 targets CBP, sparing p300, to reduce oncogenic Wnt signaling without affecting β-catenin stability .

CWP232228 remains preclinical despite broader anti-CSC activity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is widely used for constructing peptide-like frameworks. Key steps include:

  • Resin functionalization : Attachment of the C-terminal amino acid to a polymeric resin.

  • Iterative coupling : Sequential addition of protected amino acids or non-natural monomers.

  • Side-chain deprotection : Selective removal of protecting groups (e.g., Fmoc or Boc).

  • Cleavage from resin : Hydrofluoric acid (HF) or trifluoroacetic acid (TFA) treatment to release the peptide.

For this compound, SPPS may integrate non-standard amino acids or heterocyclic motifs to achieve β-catenin binding specificity.

Solution-Phase Synthesis

Solution-phase methods offer scalability for complex intermediates. Notable reactions include:

  • Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Ring-closing metathesis : For macrocyclic structures enhancing proteolytic stability.

  • Suzuki-Miyaura cross-coupling : Introduction of aromatic or heteroaromatic groups.

Key Reaction Steps Inferred from Analogous Compounds

Comparative analysis of structurally related Wnt inhibitors provides insights into potential synthetic pathways for this compound:

β-Catenin Binding Motif Construction

Compounds like ICG-001 and XAV939 utilize planar aromatic systems to disrupt β-catenin/TCF interactions. This compound’s core may involve:

  • Benzodiazepine or quinazoline scaffolds : Synthesized via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes.

  • Stereospecific functionalization : Chiral centers introduced through asymmetric catalysis (e.g., Sharpless epoxidation).

Prodrug Activation Strategy

The conversion of this compound to CWP232204 suggests enzymatic cleavage of a promoiety. Common prodrug strategies include:

  • Ester or carbamate linkages : Hydrolyzed by esterases in vivo.

  • Phosphate or sulfate groups : Removed by phosphatases in target tissues.

Purification and Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for ensuring purity and confirming structural integrity. Key parameters for this compound:

ParameterMethodTypical Specification
PurityReverse-phase HPLC≥98% (UV detection at 254 nm)
Molecular weightLC-MS500–600 Da
Stereochemical compositionChiral HPLC>99% enantiomeric excess

Challenges in Scalable Synthesis

  • Stereochemical control : Multi-step syntheses risk racemization at chiral centers.

  • Solubility issues : Hydrophobic moieties necessitate polar aprotic solvents (e.g., DMF or DMSO), complicating large-scale reactions.

  • Stability of intermediates : Light- or oxygen-sensitive groups require inert atmosphere handling.

Comparative Analysis of Wnt Inhibitor Syntheses

The table below contrasts synthetic approaches for Wnt inhibitors with hypothesized methods for this compound:

CompoundCore StructureKey Synthetic StepsUnique Challenges
This compound PeptidomimeticSPPS, asymmetric catalysisProdrug activation optimization
ICG-001Bicyclic quinolineFriedländer synthesis, Pd-catalyzed couplingsLow oral bioavailability
XAV939Tetracyclic benzimidazoleMulti-component reactions, nitrationTankyrase selectivity issues

Industrial-Scale Manufacturing Considerations

JW Pharmaceutical Corporation, the developer of this compound, likely employs:

  • Continuous flow chemistry : For exothermic or hazardous steps (e.g., nitrations).

  • Quality by Design (QbD) : DoE (Design of Experiments) to optimize critical process parameters (CPPs) .

Q & A

Basic: How to formulate a research question for studying CWP232291’s biological activity?

Answer:
Begin by aligning the question with gaps in existing literature (e.g., mechanisms of action, pharmacokinetic properties). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and significance . For example:

  • "How does this compound modulate [specific pathway/target] in [cell type/model], and what dose-dependent effects are observed?"
    Avoid overly broad questions; instead, narrow focus using PICO (Population, Intervention, Comparison, Outcome) for preclinical studies. Ensure testability through measurable endpoints (e.g., IC₅₀ values, gene expression profiles) .

Advanced: How to resolve contradictory data on this compound’s efficacy across different experimental models?

Answer:
Conduct a systematic error analysis to identify variables (e.g., batch variability, assay conditions) . Use triangulation:

  • Compare in vitro (e.g., cell-line specificity) and in vivo (e.g., murine pharmacokinetics) results .
  • Validate methodologies via orthogonal assays (e.g., Western blot vs. RNA-seq for target validation).
    Document discrepancies in a conflict matrix (Table 1), prioritizing reproducibility checks and adjusting statistical models (e.g., mixed-effects regression) to account for heterogeneity .

Basic: What experimental models are most suitable for initial characterization of this compound?

Answer:
Start with high-throughput in vitro screens (e.g., cancer cell panels) to assess cytotoxicity and selectivity. For mechanistic studies, use immortalized cell lines with well-characterized pathways (e.g., HEK293 for signaling assays). Transition to patient-derived xenografts (PDX) or syngeneic models for in vivo validation, ensuring alignment with human disease pathophysiology . Always include controls for solvent effects and baseline apoptosis .

Advanced: What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Answer:
Employ nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets, apply Bayesian hierarchical modeling to pool data across experiments while accounting for variability . Use tools like GraphPad Prism or R’s drc package. Report confidence intervals and goodness-of-fit metrics (e.g., AIC) to quantify uncertainty .

Basic: How to ensure reproducibility in this compound experiments?

Answer:

  • Standardize protocols : Predefine cell passage numbers, serum lots, and incubation conditions .
  • Implement blinding : Randomize treatment groups and use coded samples to reduce bias.
  • Replicate independently : Perform experiments across ≥3 biological replicates, with technical repeats. Publish raw data (e.g., flow cytometry FCS files) in supplementary materials .

Advanced: How to optimize dosage parameters for this compound in vivo to balance efficacy and toxicity?

Answer:
Design a fractional factorial experiment to test multiple variables (dose, frequency, route). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with biomarker responses (e.g., tumor volume, cytokine levels). For toxicity, monitor off-target effects via histopathology and serum biochemistry. Adjust dosing using NONMEM or Monolix for population PK analysis .

Basic: How to conduct a rigorous literature review for this compound-related research?

Answer:

  • Search strategy : Use databases (PubMed, Scopus) with keywords: "this compound" AND ("mechanism of action" OR "pharmacokinetics"). Apply Boolean operators and MeSH terms.
  • Critical appraisal : Evaluate studies for bias (e.g., small sample sizes, lack of controls) using tools like SYRCLE’s RoB for animal studies . Synthesize findings in a table highlighting methodologies and contradictions .

Advanced: How to validate this compound’s target engagement and specificity in complex biological systems?

Answer:
Combine chemical proteomics (e.g., affinity purification mass spectrometry) with genetic validation (CRISPR knockouts or siRNA knockdowns). Use isothermal titration calorimetry (ITC) for binding affinity measurements. For specificity, profile activity against related targets (e.g., kinase panels) and employ negative controls (e.g., inactive enantiomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.